molecular formula C21H20N4O5 B3303250 N-(4-methoxyphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 920248-71-1

N-(4-methoxyphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B3303250
CAS No.: 920248-71-1
M. Wt: 408.4 g/mol
InChI Key: HXPBWRPURCUMGC-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxyphenyl groups and a dihydropyridazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridazine core, followed by the introduction of methoxyphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the carbamoyl linkage under controlled conditions, often using reagents like carbonyldiimidazole (CDI) or similar coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The carbonyl group in the dihydropyridazine core can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the carbonyl group would yield alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme interactions due to its unique structure.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The methoxyphenyl groups may facilitate binding to hydrophobic pockets in proteins, while the dihydropyridazine core could interact with active sites or catalytic residues. This compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-1-{[(2-hydroxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide
  • N-(4-methoxyphenyl)-1-{[(2-chlorophenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide

Uniqueness

N-(4-methoxyphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to the presence of two methoxyphenyl groups, which may enhance its binding affinity and specificity for certain molecular targets compared to similar compounds with different substituents.

Properties

IUPAC Name

1-[2-(2-methoxyanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5/c1-29-15-9-7-14(8-10-15)22-21(28)17-11-12-20(27)25(24-17)13-19(26)23-16-5-3-4-6-18(16)30-2/h3-12H,13H2,1-2H3,(H,22,28)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPBWRPURCUMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methoxyphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide
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N-(4-methoxyphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide
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N-(4-methoxyphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide
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N-(4-methoxyphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide
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N-(4-methoxyphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide
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N-(4-methoxyphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide

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